- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,

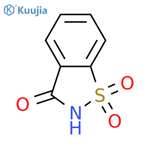

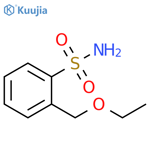

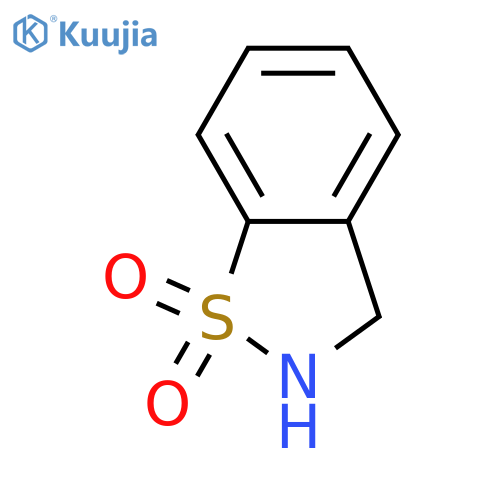

Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

936-16-3 structure

商品名:2,3-dihydro-1,2-benzothiazole 1,1-dioxide

2,3-dihydro-1,2-benzothiazole 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide

- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE

- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide

- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide

- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

- 1,2-Benzoisothiazoline 1,1-dioxide

- 1,2-Bitdo

- 2,3-DIAMIDOXIMONAPHTHALENE

- 2,3-dihydro-1,2-benzisothiazole

- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide

- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide

- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide

- ZLO53QJF59

- 1,2-benzisothiazoline 1,1-dioxide

- Benzylsultame

- NSC362815

- GVYVHZKTSVDMNT-UHFFFAOYSA-N

- AK162349

- ST24038548

- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide

- 2,3-di

- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)

- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione

- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide

- 2,3-Dihydrobenzoisothiazole 1,1-dioxide

- Benz[d]isothiazoline 1,1-dioxide

- Benzylsultam

- NSC 362815

- AKOS006276699

- CHEMBL81566

- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE

- MFCD03426201

- Q27295703

- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE

- NSC-362815

- EN300-312734

- CS-W005895

- SCHEMBL61176

- XH1316

- Z1198162686

- F1905-7319

- DTXSID80239477

- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE

- AB92834

- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide

- UNII-ZLO53QJF59

- 936-16-3

- DS-7771

- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

-

- MDL: MFCD03426201

- インチ: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2

- InChIKey: GVYVHZKTSVDMNT-UHFFFAOYSA-N

- ほほえんだ: O=S1(C2C(=CC=CC=2)CN1)=O

計算された属性

- せいみつぶんしりょう: 169.02000

- どういたいしつりょう: 169.019749

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 54.6

じっけんとくせい

- 密度みつど: 1.396

- ふってん: 325.8°C at 760 mmHg

- フラッシュポイント: 150.9°C

- 屈折率: 1.606

- PSA: 54.55000

- LogP: 1.88810

2,3-dihydro-1,2-benzothiazole 1,1-dioxide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2,3-dihydro-1,2-benzothiazole 1,1-dioxide 税関データ

- 税関コード:2934991000

- 税関データ:

中国税関コード:

2934991000概要:

2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,3-dihydro-1,2-benzothiazole 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112481-250mg |

1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |

936-16-3 | 96% | 250mg |

$101 | 2024-07-19 | |

| TRC | B204043-100mg |

2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |

936-16-3 | 100mg |

$ 230.00 | 2022-06-01 | ||

| Enamine | EN300-312734-10.0g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 10.0g |

$932.0 | 2025-03-19 | |

| abcr | AB514972-250mg |

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide; . |

936-16-3 | 250mg |

€135.50 | 2024-08-02 | ||

| Life Chemicals | F1905-7319-0.5g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95% | 0.5g |

$170.0 | 2023-11-21 | |

| Life Chemicals | F1905-7319-10g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95% | 10g |

$930.0 | 2023-11-21 | |

| Ambeed | A282871-1g |

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |

936-16-3 | 96% | 1g |

$117.0 | 2025-03-04 | |

| Enamine | EN300-312734-100mg |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 100mg |

$168.0 | 2022-02-28 | |

| Enamine | EN300-312734-500mg |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 500mg |

$216.0 | 2022-02-28 | |

| Apollo Scientific | OR912878-250mg |

2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole |

936-16-3 | 96% | 250mg |

£72.00 | 2025-02-21 |

2,3-dihydro-1,2-benzothiazole 1,1-dioxide 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C

リファレンス

- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C

1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C

リファレンス

- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

リファレンス

- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17

合成方法 8

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron

1.2 Reagents: Hydrochloric acid , Water

1.2 Reagents: Hydrochloric acid , Water

リファレンス

- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7

合成方法 9

はんのうじょうけん

1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C

リファレンス

- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,

合成方法 11

はんのうじょうけん

リファレンス

- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355

合成方法 12

はんのうじょうけん

リファレンス

- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sulfuric acid Solvents: Water

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sulfuric acid Solvents: Water

リファレンス

- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C

1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C

1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C

リファレンス

- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878

合成方法 15

はんのうじょうけん

リファレンス

- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42

合成方法 16

はんのうじょうけん

リファレンス

- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt

1.2 Reagents: Ethyl acetate

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt

リファレンス

- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367

合成方法 18

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride

リファレンス

- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C

1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C

リファレンス

- Endosulfonamide compound and preparation method thereof, China, , ,

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials

- Saccharin

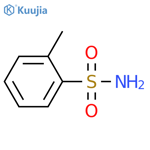

- O-Toluenesulfonamide

- Benzenesulfonamide, 2-(ethoxymethyl)-

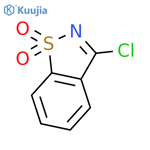

- 3-chloro-1λ?,2-benzothiazole-1,1-dione

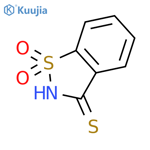

- 1,2-benzisothiazole-3-thiol 1,1-dioxide

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products

2,3-dihydro-1,2-benzothiazole 1,1-dioxide 関連文献

-

Qing Xiao,Jie Sheng,Zhiyuan Chen,Jie Wu Chem. Commun. 2013 49 8647

-

Zhi Li,Deyou Lan,Wei Zhou,Jiacheng Li,Hui Zhu,Chuanming Yu,Xinpeng Jiang Chem. Commun. 2023 59 6056

-

Qiuping Ding,Tong Liu,Qiang Zheng,Yadong Zhang,Ling Long,Yiyuan Peng RSC Adv. 2014 4 51309

-

Kaida Zhou,Hongguang Xia,Jie Wu Org. Chem. Front. 2017 4 1121

-

Marcus Korb,Heinrich Lang Chem. Soc. Rev. 2019 48 2829

936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide) 関連製品

- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)

- 26914-52-3(Ethyltoulenesulfonamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2039-76-1(3-Acetylphenanthrene)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide

清らかである:99%

はかる:5g

価格 ($):526.0